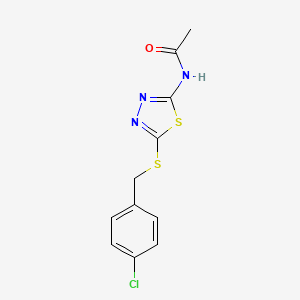

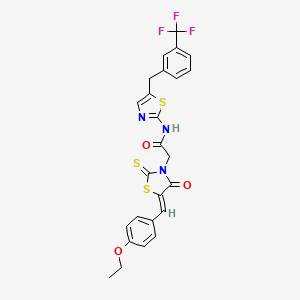

![molecular formula C12H15N5O B2816291 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide CAS No. 2307941-27-9](/img/structure/B2816291.png)

1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

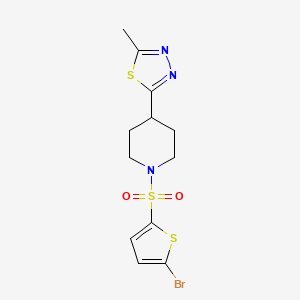

This compound belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .

Synthesis Analysis

An efficient synthesis of pyrazolo [1,5-a]pyrimidines has been reported . The synthesis involves using 7-hydrazinyl-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo [1,5-a]pyrimidine-3-carbonitrile as precursors . The synthetic route of related compounds also involves using 5-chloro-3-nitropyrazolo [1,5-a]pyrimidine as a starting material .Chemical Reactions Analysis

Pyrazolo [1,5-a]pyrimidines have been used in various chemical reactions . They have been identified as strategic compounds for optical applications due to their significant photophysical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Applications

The compound 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a structural component of various pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized and studied for their diverse biological and pharmacological activities. For instance, Abdelriheem et al. (2017) have elaborated on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, exploring their potential as antimetabolites due to their purine analogue properties and investigating their antitrypanosomal activity. This research demonstrates an effective synthesis methodology, yielding compounds with significant potential for pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antifungal and Anticancer Properties

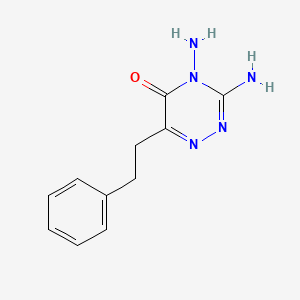

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin by Huppatz (1985) highlights the fungicidal properties of these compounds, particularly against Basidiomycete species. This research underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antifungal agents with high efficacy (Huppatz, 1985).

Antimicrobial Activity

Another study by Gein et al. (2010) focuses on the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, investigating their antimicrobial activity. This work presents a novel approach to creating compounds with potential use in combating microbial infections, emphasizing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in the development of new antimicrobial drugs (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).

Novel Synthesis Methods and Biological Evaluation

Further, Rahmouni et al. (2016) describe the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in oncology and inflammation treatment. This study not only contributes to the chemical literature on pyrazolo[1,5-a]pyrimidine derivatives but also opens new avenues for their application in medical research and drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Zukünftige Richtungen

Pyrazolo [1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments . Their synthetic routes have escalated dramatically in the last decades . This suggests that there is a lot of potential for future research and development in this area.

Wirkmechanismus

Target of Action

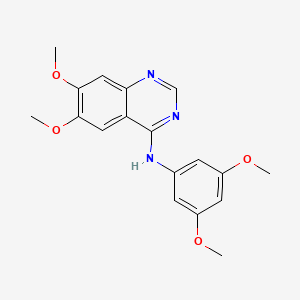

The compound “1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . They have been used as antitumor scaffolds and have shown enzymatic inhibitory activity . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain cell lines . They have also been identified as potential inhibitors of cyclin-dependent kinases (CDKs) .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to inhibit CDKs, which play a crucial role in cell cycle progression . Inhibition of CDKs can lead to cell cycle arrest, endoreduplication, and ultimately, apoptosis . These compounds have also been found to exhibit antioxidant activities .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . It has been found to inhibit CDKs, leading to cell cycle arrest and apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection . They also show stability under exposure to extreme pH .

Biochemische Analyse

Biochemical Properties

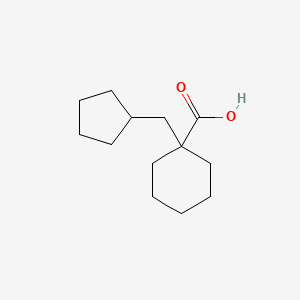

The biochemical properties of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide are largely influenced by its structural characteristics. The presence of electron-donating groups (EDGs) at position 7 on the fused ring of this compound improves both the absorption and emission behaviors

Cellular Effects

Preliminary studies suggest that it may have potential anticancer properties and enzymatic inhibitory activity . Detailed information on how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is not yet available .

Molecular Mechanism

It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring

Temporal Effects in Laboratory Settings

Studies have shown that the compound has good solid-state emission intensities, suggesting that it could be used in optical applications

Eigenschaften

IUPAC Name |

1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQAXNGCTSOYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)